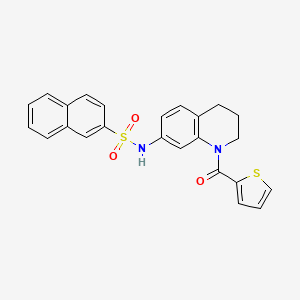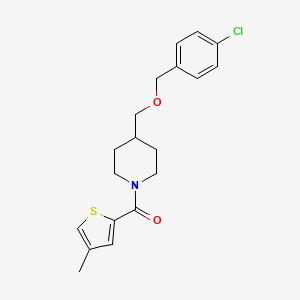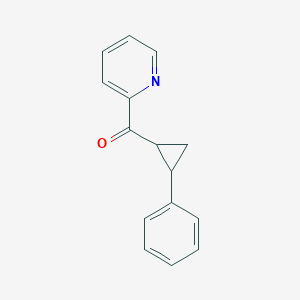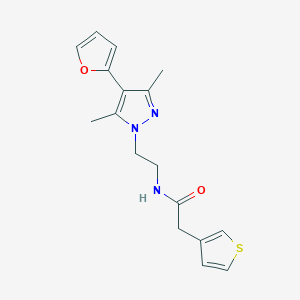![molecular formula C24H16ClFN4O3 B2933907 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1357712-64-1](/img/no-structure.png)
2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione” is a complex organic molecule. It belongs to the class of quinazoline and quinazolinone derivatives . These compounds have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound belongs to a class of chemicals that can be utilized in the synthesis of novel heterocyclic compounds. For instance, reactions of anthranilamide with isocyanates have led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds, showcasing the versatility of related structures in generating polycondensed heterocycles through reactions with chlorocarboxylic acid chlorides (Chern et al., 1988); (Chernyshev et al., 2014).
Potential Psychotropic Agents
Research into compounds with similar structural frameworks has identified potential psychotropic agents, emphasizing the importance of such compounds in the development of new therapeutic agents (Orzalesi et al., 1977).
Synthesis of Novel Isoindoloquinazolinedione Derivatives
The synthesis of isoindolo[2,1-a]quinazolinedione derivatives, which are structurally related to the queried compound, illustrates the compound's relevance in creating new molecules with potential biological activities (Esmaeili-Marandi et al., 2016).
Anticancer Activity
Derivatives of 1,2,4-triazolo[4,3-a]-quinoline, which share a structural motif with the queried compound, have been synthesized and shown to possess significant anticancer activity, demonstrating the therapeutic potential of these compounds (Reddy et al., 2015).
Benzodiazepine Binding Activity
Investigations into tricyclic heterocycles related to the compound have identified structures with high affinity for the benzodiazepine receptor, indicating the potential for developing new benzodiazepine antagonists (Francis et al., 1991).
Molecular Structure and Spectroscopic Characterization
Studies on structurally similar compounds have provided insights into their molecular structure, spectroscopic characterization, and electrochemical properties, highlighting the importance of these compounds in fundamental chemical research (Wazzan et al., 2016).
Mechanism of Action
Target of action
Triazoles and indoles are known to interact with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
Triazoles and indoles bind with high affinity to multiple receptors, which can lead to a variety of biological activities . The exact mode of action would depend on the specific targets and the structure of the compound.
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzoyl chloride with glycine ethyl ester to form 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester. This intermediate is then reacted with 4-fluorobenzylamine to form the corresponding amide. Cyclization of the amide with phosgene yields the desired product, 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione.", "Starting Materials": [ "3-chlorobenzoyl chloride", "glycine ethyl ester", "4-fluorobenzylamine", "phosgene" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzoyl chloride with glycine ethyl ester in the presence of a base such as triethylamine to form 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester.", "Step 2: Reaction of 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 3: Cyclization of the amide with phosgene in the presence of a base such as pyridine to yield the desired product, 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione." ] } | |
CAS RN |
1357712-64-1 |
Product Name |
2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Molecular Formula |
C24H16ClFN4O3 |
Molecular Weight |
462.87 |
IUPAC Name |
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-17-5-3-4-16(12-17)21(31)14-29-24(33)30-20-7-2-1-6-19(20)22(32)28(23(30)27-29)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2933833.png)

amine hydrochloride](/img/structure/B2933835.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)
![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)
![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)
![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)


![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)